![molecular formula C3F10Ge B14478157 Fluoro[tris(trifluoromethyl)]germane CAS No. 66348-16-1](/img/structure/B14478157.png)
Fluoro[tris(trifluoromethyl)]germane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluoro[tris(trifluoromethyl)]germane is a unique organofluorine compound characterized by the presence of a germanium atom bonded to a fluorine atom and three trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of fluoro[tris(trifluoromethyl)]germane typically involves the reaction of germanium tetrachloride with trifluoromethyl lithium in the presence of a fluorinating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The general reaction scheme is as follows:
GeCl4+3CF3Li+F2→Ge(CF3)3F+3LiCl
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Fluoro[tris(trifluoromethyl)]germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and trifluoromethyl fluoride.
Reduction: Reduction reactions can yield germanium hydrides and trifluoromethyl derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are employed under mild conditions.
Major Products:
Oxidation: Germanium dioxide and trifluoromethyl fluoride.
Reduction: Germanium hydrides and trifluoromethyl derivatives.
Substitution: Various substituted germanium compounds.
Wissenschaftliche Forschungsanwendungen
Fluoro[tris(trifluoromethyl)]germane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organofluorine compounds and as a reagent in various organic transformations.
Biology: The compound’s unique properties make it a valuable tool in the study of fluorine-containing biomolecules.
Industry: The compound is used in the production of advanced materials, including fluorinated polymers and coatings, due to its high thermal and chemical stability.
Wirkmechanismus
The mechanism by which fluoro[tris(trifluoromethyl)]germane exerts its effects involves the interaction of the trifluoromethyl groups with various molecular targets. The high electronegativity of the fluorine atoms enhances the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The germanium atom serves as a central scaffold, facilitating the formation of stable complexes with other molecules.
Vergleich Mit ähnlichen Verbindungen
Fluoro[tris(trifluoromethyl)]germane can be compared with other similar compounds, such as:
Trifluoromethylsilane: Similar in structure but contains a silicon atom instead of germanium.
Trifluoromethylphosphine: Contains a phosphorus atom and exhibits different reactivity due to the presence of a lone pair of electrons on phosphorus.
Trifluoromethylmethane: A simpler compound with only one trifluoromethyl group.
Uniqueness: this compound is unique due to the presence of three trifluoromethyl groups bonded to a germanium atom, which imparts distinct chemical properties and reactivity compared to its silicon, phosphorus, and carbon analogs.
Eigenschaften
CAS-Nummer |
66348-16-1 |
|---|---|
Molekularformel |
C3F10Ge |
Molekulargewicht |
298.65 g/mol |
IUPAC-Name |
fluoro-tris(trifluoromethyl)germane |
InChI |
InChI=1S/C3F10Ge/c4-1(5,6)14(13,2(7,8)9)3(10,11)12 |
InChI-Schlüssel |
HRVUQMLCSOSYTP-UHFFFAOYSA-N |
Kanonische SMILES |
C(F)(F)(F)[Ge](C(F)(F)F)(C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(1S,2R,4aR,8aS)-5-Hydroxy-1,2,4a,5-tetramethyldecahydronaphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B14478074.png)
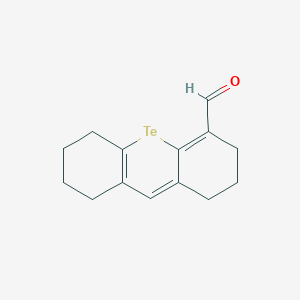
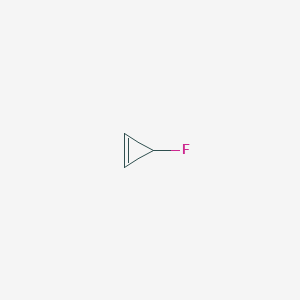
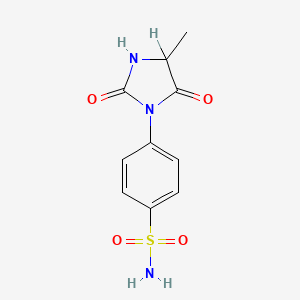
![[(1-Nitronaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14478100.png)
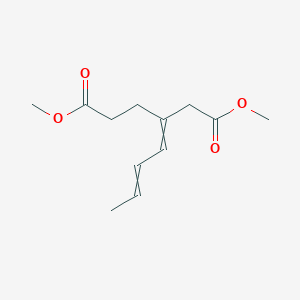
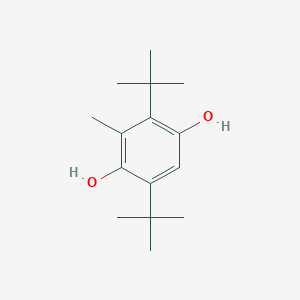

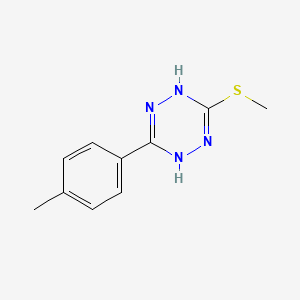
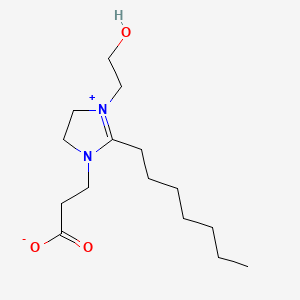
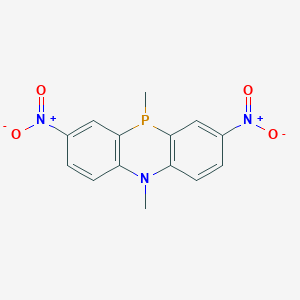
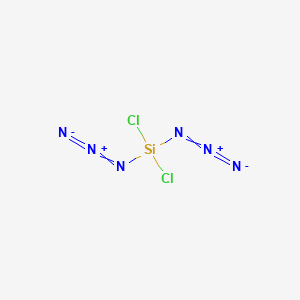
![3-Aminotricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid](/img/structure/B14478149.png)

